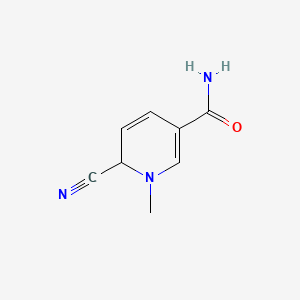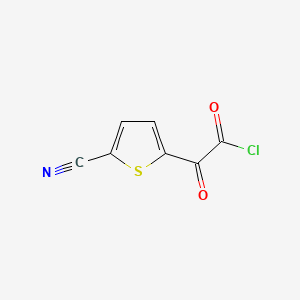
Kaurane-3,16,17-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Kaurane-3,16,17-triol is a complex organic molecule characterized by its tetracyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Kaurane-3,16,17-triol typically involves multiple steps, including cyclization, hydroxylation, and methylation reactions The process begins with the formation of the tetracyclic core through a series of cyclization reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Kaurane-3,16,17-triol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives. Substitution reactions can result in the formation of halides, amines, or other functionalized compounds.
Aplicaciones Científicas De Investigación
Kaurane-3,16,17-triol: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Kaurane-3,16,17-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and tetracyclic structure allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Kaurane-3,16,17-triol: can be compared with other similar tetracyclic compounds, such as:
Tetracyclo[11.2.1.01,10.04,9]hexadecane derivatives: These compounds share the same core structure but differ in the functional groups attached, leading to variations in chemical and biological properties.
Polycyclic alcohols: Compounds with multiple hydroxyl groups and polycyclic structures, which may exhibit similar reactivity and applications.
The uniqueness of This compound lies in its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties not found in other related compounds.
Propiedades
Número CAS |
19891-29-3 |
|---|---|
Fórmula molecular |
C20H34O3 |
Peso molecular |
322.489 |
InChI |
InChI=1S/C20H34O3/c1-17(2)14-6-9-19-10-13(20(23,11-19)12-21)4-5-15(19)18(14,3)8-7-16(17)22/h13-16,21-23H,4-12H2,1-3H3/t13?,14-,15+,16-,18-,19+,20+/m1/s1 |
Clave InChI |
JRMZVZSBORMZSD-XSFWEMSNSA-N |
SMILES |
CC1(C2CCC34CC(CCC3C2(CCC1O)C)C(C4)(CO)O)C |
Sinónimos |
kaurane-3,16,17-triol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloronaphtho[1,2-d]thiazole](/img/structure/B560855.png)





![disodium;[6-aminohexoxy(oxido)phosphoryl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B560863.png)






